What is Dapagliflozin propanediol?
Dapagliflozin monohydrate, also known as Dapagliflozin Propylene Glycol Monohydrate, is a hydrate made of Dapagliflozin combined with (S-)-propylene glycol. The hydrate has a (1-1:1) ratio. This is used to increase glycemic control in type 2 diabetics. It can be used as a hypoglycemic drug and a subtype two inhibitor of sodium-glucose transport protein subtype 2. It contains Dapagliflozin and an (S)-propane-1,2-diol.
Dapagliflozin ((2S)-1,2-propanediol, hydrate) is the S-enantiomer of Dapagliflozin 1,2-propanediol, hydrate. Dapagliflozin ((2S)-1,2-propanediol, hydrate), a new type of drug used to treat diabetes mellitus (DM), is a competitive sodium/glucose cotransporter 2 (SGLT2) inhibitor, which results in excretion of glucose into the urine. Dapagliflozin ((2S)-1,2-propanediol, hydrate) induces HIF1 expression and attenuates renal IR injury.
Biochemical/physiological effects of Dapagliflozin
Dapagliflozin (BMS-512148) is an orally active, potent and selective renal sodium-dependent glucose cotransporter 2 (SGLT2; SLC5A2) inhibitor (human/rat SGLT2 IC50 = 1.1/3 nM vs. human/rat SGLT1 IC50 = 1.39/0.6 mM; R-methyl-D-glucopyranoside (AMG) uptake assay with respective CHO transfectants). Dapagliflozin decreases blood glucose levels (5 hours post-0.1 mg/kg p.o. It prevents renal glucose metabolism and promotes glucose excretion in urine with good pharmaceutical properties and oral availability (84% and 83%, respectively, after 1 mg/kg/kg p.o. in vivo.
Mechanism of action of Dapagliflozin
Dapagliflozin acts as an oral anti-hyperglycemic drug by inhibiting the SGLT2 protein. SGLT2 is responsible for reabsorbing glucose. If this enzyme is inhibited, glucose will be excreted from the urine, and blood glucose levels will decrease. Dapagliflozin is also very bioavailable in vivo. This can be improved by taking it with food.
This drug has a longer elimination half-life than empagliflozin, canagliflozin, and empagliflozin. In vitro, Dapagliflozin was found to be more potent than metformin Hydrochloride.
Dapagliflozin inhibits subtype 2 of the sodium-glucose transportation proteins (SGLT2) responsible for at most 90% glucose reabsorption in the kidney. The blocking of this transporter mechanism causes blood glucose levels to be eliminated through urine.
Its protective effects on heart disease are primarily due to hemodynamics. SGLT2 inhibitions can decrease intravascular volume by osmotic and natriuresis. This could reduce preload and afterload, which may reduce cardiac workload and improve left-ventricular function.
Uses of Dapagliflozin propanediol
Dapagliflozin Propanediol Hydrate, an SGLT2 inhibitor, can be used to treat diabetes.
It is used to increase glycemic control in type 2 diabetics. This entity was manually annotated and tagged by the ChEBI Group, A drug that inhibits the action of subtype two sodium-glucose transport protein, A drug that lowers blood glucose.